(R)-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylidene group substituted with two chlorine atoms at the 3 and 5 positions, and a sulfinamide group attached to a 2-methylpropane backbone. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3,5-dichlorobenzaldehyde with ®-2-methylpropane-2-sulfinamide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfonamide.
Reduction: Formation of ®-N-(3,5-dichlorobenzyl)-2-methylpropane-2-sulfinamide.
Substitution: Formation of various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfinamide group can form hydrogen bonds with active site residues, while the benzylidene group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfone group instead of a sulfinamide group.
®-N-(3,5-dichlorobenzyl)-2-methylpropane-2-sulfinamide: Similar structure but with a reduced imine bond.
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Uniqueness
®-N-(3,5-dichlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the benzylidene and sulfinamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(NE,R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c1-11(2,3)16(15)14-7-8-4-9(12)6-10(13)5-8/h4-7H,1-3H3/b14-7+/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEXDKSDXMGGPK-SNQWNFELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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